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Compound of Interest

Compound Name: PROTAC ATR degrader-1

Cat. No.: B12366124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism
of action, and biological activity of PROTAC ATR degrader-1, also known as ZS-7. This novel
proteolysis-targeting chimera (PROTAC) represents a significant advancement in the targeted
degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the
DNA damage response (DDR).

Core Compound Details

PROTAC ATR degrader-1 (ZS-7) is a potent and selective degrader of the ATR protein. Itis a
heterobifunctional molecule designed to simultaneously bind to the ATR kinase and the
Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent
proteasomal degradation of ATR.
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Property Value

Compound Name PROTAC ATR degrader-1

Synonym ZS-7

CAS Number 2925916-30-7

Molecular Formula Ca6Hs2N1208S

Molecular Weight 933.05 g/mol

Mechanism of Action ATR Protein Degradation via CRBN E3 Ligase

Chemical Structure:
Quantitative Biological Data

The following table summarizes the key quantitative data for PROTAC ATR degrader-1 (ZS-7)
from in vitro studies.

Parameter Cell Line Value Reference
DCso LoVo 0.53 uM [1]

ICs0 LoVo 0.47 uM

Dmax LoVo >90% at 1 pM [1]

Signaling Pathway and Mechanism of Action

PROTAC ATR degrader-1 (ZS-7) functions by hijacking the ubiquitin-proteasome system to
induce the degradation of the ATR protein. The mechanism involves the formation of a ternary
complex between ATR, ZS-7, and the CRBN E3 ubiquitin ligase. This proximity leads to the
polyubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation
of ATR disrupts the ATR-Chk1 signaling pathway, which is critical for cell cycle arrest and DNA
repair in response to DNA damage.
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Caption: Mechanism of ATR degradation by PROTAC ATR degrader-1 (ZS-7).
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The degradation of ATR by ZS-7 leads to the inhibition of downstream signaling, preventing the
phosphorylation of Chk1l and subsequent cell cycle arrest. This ultimately results in increased

DNA damage and apoptosis in cancer cells, particularly those with existing DNA damage repair
deficiencies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b12366124?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38325007/
https://pubmed.ncbi.nlm.nih.gov/38325007/
https://www.benchchem.com/product/b12366124#protac-atr-degrader-1-chemical-structure
https://www.benchchem.com/product/b12366124#protac-atr-degrader-1-chemical-structure
https://www.benchchem.com/product/b12366124#protac-atr-degrader-1-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12366124?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

